molecular formula C10H6ClKN2O3 B2517260 Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2225136-97-8

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2517260
CAS No.: 2225136-97-8
M. Wt: 276.72
InChI Key: RGLMCKOYQSRWTL-UHFFFAOYSA-M
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Description

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with potassium salt of 1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate include other oxadiazole derivatives, such as:

  • 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • 5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • 5-(3-methylbenzyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Biological Activity

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10_{10}H8_{8}ClN2_2O3_3K
Molecular Weight : 256.7 g/mol
CAS Number : 2225145-02-6

The compound features a 1,3,4-oxadiazole core, which is known for its diverse biological properties. The presence of the chlorobenzyl group enhances its lipophilicity and may contribute to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50_{50} values in the low micromolar range .
    • This compound may exhibit similar effects due to its structural analogies with other potent oxadiazole derivatives.
  • Mechanism of Action :
    • The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis through the activation of p53 pathways and caspase cascades . This suggests that this compound could potentially activate similar apoptotic pathways.
  • Antimicrobial Activity :
    • The oxadiazole scaffold has been associated with antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi . The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation.

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeTarget Cell Line/PathogenIC50_{50} / MIC (µM)Reference
5-Aryl-1,3,4-oxadiazol-2-thioalkanoic AcidAnticancerMCF-70.02
1,2,4-Oxadiazole DerivativeAntitumorU-9370.23
Oxadiazole-based CompoundAntimicrobialE. coli5

Detailed Research Findings

In a study focusing on the synthesis and biological evaluation of oxadiazole derivatives, it was found that many compounds exhibited significant cytotoxicity against leukemia and breast cancer cell lines. The study emphasized that structural modifications could enhance potency and selectivity towards cancer cells .

Moreover, another review outlined the broad spectrum of biological activities associated with oxadiazoles, indicating their potential as leads for drug development targeting various diseases such as cancer and infections .

Properties

IUPAC Name

potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLMCKOYQSRWTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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